molecular formula C25H28N2O4 B3572725 N-benzyl-3,4,5-triethoxy-N-(pyridin-2-yl)benzamide

N-benzyl-3,4,5-triethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B3572725
M. Wt: 420.5 g/mol
InChI Key: ATMCDMIYMBWTRQ-UHFFFAOYSA-N
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Description

N-benzyl-3,4,5-triethoxy-N-(pyridin-2-yl)benzamide: is an organic compound with the molecular formula C25H28N2O4 It is a benzamide derivative that features a benzyl group, three ethoxy groups, and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4,5-triethoxy-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-triethoxybenzoic acid, benzylamine, and 2-pyridinecarboxylic acid.

    Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 3,4,5-triethoxybenzoic acid and the amine group of benzylamine. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Pyridinyl Group Introduction: The pyridinyl group is introduced through a nucleophilic substitution reaction, where the amide intermediate reacts with 2-pyridinecarboxylic acid in the presence of a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to accelerate reaction rates and achieve higher selectivity.

    Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4,5-triethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids from ethoxy groups.

    Reduction: Conversion of the amide group to an amine.

    Substitution: Introduction of new functional groups in place of the benzyl group.

Scientific Research Applications

N-benzyl-3,4,5-triethoxy-N-(pyridin-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-3,4,5-triethoxy-N-(pyridin-2-yl)benzamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide: Similar structure with methoxy groups instead of ethoxy groups.

    N-benzyl-3,4,5-triethoxy-N-(pyridin-3-yl)benzamide: Similar structure with the pyridinyl group attached at a different position.

    N-benzyl-3,4,5-triethoxy-N-(pyridin-4-yl)benzamide: Similar structure with the pyridinyl group attached at yet another position.

Uniqueness

N-benzyl-3,4,5-triethoxy-N-(pyridin-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-benzyl-3,4,5-triethoxy-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-4-29-21-16-20(17-22(30-5-2)24(21)31-6-3)25(28)27(23-14-10-11-15-26-23)18-19-12-8-7-9-13-19/h7-17H,4-6,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMCDMIYMBWTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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